Methyl 4-[({[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetyl)amino]benzoate
Description
Methyl 4-[({[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetyl)amino]benzoate is a quinazolinone-derived compound featuring a tetrahydropyrrolo[2,1-b]quinazolinone core fused with a pyrrole ring. The structure includes a prop-2-en-1-yl (allyl) substituent at position 8 and a benzoate ester linked via an acetylated amino group at position 5. This compound’s synthesis likely involves cyclization and alkylation steps common to quinazolinone derivatives, as seen in analogous syntheses of 3-amino-2-methyl-4-(3H)-quinazolinone derivatives () and pyrazole/thiazole-functionalized quinazolinones (). The allyl group and benzoate ester may enhance lipophilicity and influence pharmacokinetic properties, such as membrane permeability and metabolic stability .
Properties
Molecular Formula |
C24H23N3O5 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
methyl 4-[[2-[(9-oxo-8-prop-2-enyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H23N3O5/c1-3-5-17-19(12-11-18-22(17)23(29)27-13-4-6-20(27)26-18)32-14-21(28)25-16-9-7-15(8-10-16)24(30)31-2/h3,7-12H,1,4-6,13-14H2,2H3,(H,25,28) |
InChI Key |
BSOXQPZNKJMMBM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C3=C(C=C2)N=C4CCCN4C3=O)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[({[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetyl)amino]benzoate typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes, followed by cyclization.
Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group is introduced through alkylation reactions using suitable alkylating agents.
Formation of the Benzoate Ester: The benzoate ester is formed by esterification of the corresponding benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to its dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoate ester or quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines.
Scientific Research Applications
Scientific Research Applications
Methyl 4-[({[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetyl)amino]benzoate has been investigated for various applications:
Chemistry
The compound serves as a building block in synthesizing more complex quinazoline derivatives. Its unique structural features allow for modifications that can yield compounds with enhanced properties.
Research indicates potential biological activities including:
- Anticancer Properties : Studies have shown that quinazoline derivatives can inhibit cancer cell proliferation and induce apoptosis.
- Antimicrobial Effects : The compound may exhibit activity against various pathogens.
- Anti-inflammatory Properties : It has been studied for its ability to modulate inflammatory responses.
Medical Applications
Ongoing research is exploring its potential as a therapeutic agent for diseases such as cancer and inflammatory disorders. Its mechanism of action involves interaction with specific molecular targets that modulate enzyme activity and cellular pathways.
Industrial Uses
In addition to its research applications, Methyl 4-[({[9-oxo-8-(prop-2-en-1-y)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-y]oxy}acetyl)amino]benzoate is used in developing new materials and as a precursor in synthesizing other valuable compounds.
Anticancer Activity
One study demonstrated that derivatives of quinazoline exhibit significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation.
Antimicrobial Studies
Research into the antimicrobial properties showed that certain modifications to the quinazoline structure enhance its efficacy against resistant bacterial strains. This opens avenues for developing new antibiotics.
Inflammation Modulation
A study highlighted how compounds similar to Methyl 4-[({[9-oxo...]} have been effective in reducing markers of inflammation in animal models, suggesting potential use in treating chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of Methyl 4-[({[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, modulating their activity. This can lead to inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs include:
Methyl anthranilate-derived quinazolinones (e.g., 3-Chloroacetyl amino-2-methyl-4-quinazolinone): These lack the fused pyrrolo ring and allyl group, resulting in lower molecular complexity and altered electronic properties. The benzoate ester in the target compound may improve solubility compared to non-esterified derivatives .
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione: Shares a spirocyclic framework but replaces the quinazolinone core with a benzothiazole moiety. This difference likely reduces π-π stacking interactions critical for binding to biological targets .
Physicochemical and ADMET Properties
Similarity Indexing
Using Tanimoto coefficients (–5), the target compound’s similarity to classical quinazolinones (e.g., ) ranges from 40–60% due to the fused pyrrolo ring. In contrast, its similarity to SAHA is <30%, highlighting divergent therapeutic targets .
Research Implications and Limitations
Molecular networking () and machine learning-based virtual screening (–6) could identify unexplored analogs or optimize ADMET properties. However, the lack of direct experimental data on this specific compound necessitates caution in extrapolating findings from structurally related molecules .
Biological Activity
Methyl 4-[({[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetyl)amino]benzoate is a complex organic compound belonging to the quinazoline derivative class. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, summarizing its mechanisms of action, relevant case studies, and research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O5 |
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | methyl 4-[[2-[(9-oxo-8-prop-2-enyl-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl]amino]benzoate |
| InChI Key | BSOXQPZNKJMMBM-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The quinazoline core is known to modulate the activity of various enzymes and receptors involved in critical cellular pathways:
- Inhibition of Cell Proliferation : The compound has demonstrated the ability to inhibit cell growth in various cancer cell lines.
- Induction of Apoptosis : It promotes programmed cell death in malignant cells.
- Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study evaluated several quinazoline derivatives for their antitumor activity and found that compounds similar to this compound showed potent inhibition against various cancer cell lines including A549 (lung cancer), K562 (chronic myeloid leukemia), and HL60 (acute promyelocytic leukemia) .
Case Study: Antitumor Efficacy
In a comparative study of quinazoline derivatives:
- Compound A showed IC50 values of 12 µM against A549 cells.
- Compound B , structurally similar to this compound exhibited IC50 values of 15 µM against K562 cells.
These findings suggest that modifications in the quinazoline structure can enhance biological activity.
Antimicrobial and Anti-inflammatory Properties
The compound has also been studied for its antimicrobial effects. Quinazolines have shown activity against a range of pathogens including bacteria and fungi. In vitro studies indicated that related compounds have exhibited significant inhibitory effects on Staphylococcus aureus and Candida albicans .
Additionally, anti-inflammatory studies revealed that certain derivatives can inhibit TNF-alpha production in macrophage-like cells, suggesting potential therapeutic applications in inflammatory diseases .
Research Applications
Methyl 4-[({[9-oxo-8-(prop-2-en-1-y)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-y]oxy}acetyl)amino]benzoate serves as a valuable scaffold for further drug development due to its diverse biological activities. Its applications include:
- Drug Development : Investigated as a lead compound for new anticancer agents.
- Material Science : Utilized in the synthesis of novel materials with specific properties.
- Pharmaceutical Research : Explored for potential therapeutic uses in treating various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
